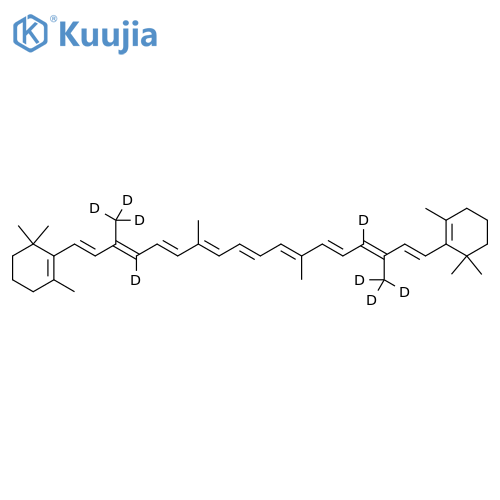

Cas no 53163-44-3 (β-Carotene-d)

β-Carotene-d 化学的及び物理的性質

名前と識別子

-

- BETA-CAROTENE (10,10',19,19,19,19',19',19'-D8, 97%)

- -CAROTENE D8

- β-Carotene-d

- BETA-CAROTENE-10,10',19,19,19,19',19',19'-D8

- 2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-4,15-dideuterio-7,12-dimethyl-3,16-bis(trideuteriomethyl)-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,3,3-trimethylcyclohexene

- 53163-44-3

- beta -Carotene-d10

- beta-Carotene-d8

- CS-0374942

- HY-N0411S1

- 1331639-85-0

-

- インチ: 1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+/i3D3,4D3,21D,22D

- InChIKey: OENHQHLEOONYIE-QVOKSWBTSA-N

- ほほえんだ: C(/C1=C(CCCC1(C)C)C)=C\C(\C([2H])([2H])[2H])=C(/[2H])\C=C\C(\C)=C\C=C\C=C(/C)\C=C\C(\[2H])=C(/C([2H])([2H])[2H])\C=C\C1=C(CCCC1(C)C)C

計算された属性

- せいみつぶんしりょう: 544.488415754g/mol

- どういたいしつりょう: 544.488415754g/mol

- 同位体原子数: 8

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 40

- 回転可能化学結合数: 10

- 複雑さ: 1120

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 9

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 13.5

β-Carotene-d 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-N0411S1-1mg |

β-Carotene-d |

53163-44-3 | 96.42% | 1mg |

¥6800 | 2024-07-28 |

β-Carotene-d 関連文献

-

1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

β-Carotene-dに関する追加情報

β-Carotene-d(53163-44-3)に関する最新研究動向

β-Carotene-d(CAS番号:53163-44-3)は、安定同位体で標識されたβ-カロテンの一種であり、生体内の代謝経路や吸収動態を追跡するための重要なツールとして利用されています。近年、この化合物に関する研究が活発化しており、栄養学、薬理学、および疾患予防の分野で新たな知見が得られています。本稿では、β-Carotene-dの最新の研究動向について、その背景、目的、方法、結果、および結論をまとめます。

まず、β-Carotene-dの化学的特性について触れると、この化合物は天然のβ-カロテンと同様の構造を持ちながら、特定の水素原子が重水素(デューテリウム)に置換されています。この特性により、質量分析や核磁気共鳴(NMR)などの分析技術を用いて、生体内での挙動を高精度に追跡することが可能となります。近年の研究では、この特性を活用した代謝経路の解明が進められています。

2023年に発表された研究では、β-Carotene-dを用いて、ヒトにおけるビタミンAへの変換効率を詳細に調べることで、個体差や食事要因の影響を明らかにしました。この研究では、被験者にβ-Carotene-dを投与し、血漿中の標識されたビタミンA代謝物を経時的に測定しました。その結果、変換効率が遺伝的要因や腸内細菌叢の組成と強く関連していることが示され、個別化栄養学への応用可能性が示唆されました。

また、別の研究では、β-Carotene-dを利用して酸化ストレスとの関連を調査しました。この研究では、β-Carotene-dが活性酸素種(ROS)に対する抗酸化作用を示すメカニズムを、同位体標識技術を用いて詳細に解析しました。その結果、β-Carotene-dが細胞膜において特異的な分布を示し、脂質過酸化反応を効果的に抑制することが明らかとなりました。この知見は、酸化ストレス関連疾患の予防戦略の開発に寄与するものと期待されています。

さらに、最近の技術的進歩として、β-Carotene-dを用いたイメージング技術の開発が注目されています。新たに開発された質量分析イメージング(MSI)法と組み合わせることで、組織内でのβ-Carotene-dの分布を可視化することに成功しました。この技術は、がんや神経変性疾患などの病態において、抗酸化物質の局在を理解する上で重要なツールとなる可能性があります。

今後の展望として、β-Carotene-dを活用した研究はさらに拡大することが予想されます。特に、個別化医療や栄養介入の効果評価、および疾患予防戦略の開発において、その有用性が高まっています。また、分析技術の進歩に伴い、より高感度な検出が可能となることで、新たな応用分野が開拓されることが期待されます。

結論として、β-Carotene-d(53163-44-3)は、生体分子の動態を追跡するための強力なツールとしての地位を確立しつつあります。最新の研究は、その応用範囲の広さと科学的価値をさらに裏付けるものであり、今後の研究の発展が大いに期待されます。研究者は、この化合物の特性を最大限に活用し、栄養学と医学の進歩に貢献することが求められています。

53163-44-3 (β-Carotene-d) 関連製品

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 13769-43-2(potassium metavanadate)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 57707-64-9(2-azidoacetonitrile)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)